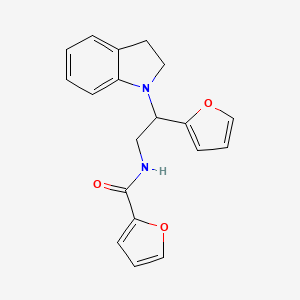

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

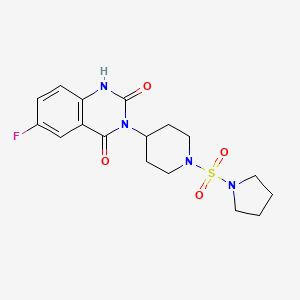

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a key signaling lipid involved in various cellular processes. FIPI has been widely used in scientific research to investigate the role of PLD and PA in cell signaling and physiology.

Scientific Research Applications

Bioactive Applications

Furan derivatives have been extensively studied for their bioactive properties, particularly in the context of drug design and medicinal chemistry. Furan and thiophene rings are structural units in bioactive molecules demonstrating antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These heterocycles are utilized in modifying purine and pyrimidine nucleobases and nucleosides, showcasing the importance of furan derivatives in the development of therapeutic agents (Ostrowski, 2022).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives represents a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. This research area focuses on utilizing furan derivatives, such as 5-Hydroxymethylfurfural (HMF), for creating renewable feedstocks for the chemical industry. Such derivatives have potential applications in producing monomers, polymers, and even fuels, highlighting the versatility of furan compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

Biocatalysis offers a selective approach to modifying furan derivatives under mild conditions. The instability of furans poses challenges for their synthetic modifications, but biocatalytic processes, including biodetoxification and solvent-free esterifications, present opportunities for creating value-added products from furan compounds. This area of research is particularly promising for developing sustainable and selective synthetic routes for furan-based chemicals (Domínguez de María & Guajardo, 2017).

Health Implications of Furan Fatty Acids

Furan fatty acids, found in various natural sources, have been associated with both potential health benefits and risks. These compounds exhibit antioxidant and anti-inflammatory activities, but their relationship with metabolic conditions such as diabetes and renal health remains complex and requires further investigation. The health implications of furan fatty acids, including their potential benefits and risks, exemplify the diverse biological activities and effects of furan derivatives on human health (Xu et al., 2017).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVYVYDOSDUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)

![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2804152.png)

![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2804154.png)

![7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B2804155.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2804157.png)